2,3,4-Tri-O-benzoylfucopyranosyl bromide
Description
2,3,4-Tri-O-benzoylfucopyranosyl bromide is a glycosyl bromide derivative of fucose, a 6-deoxy sugar with the L-configuration. The compound features benzoyl ester groups at the 2-, 3-, and 4-positions of the fucopyranose ring, leaving the anomeric carbon (C1) activated for glycosylation reactions. This molecule is widely used in carbohydrate chemistry as a glycosyl donor, particularly in the synthesis of fucose-containing oligosaccharides, glycoconjugates, and natural products. The benzoyl protecting groups enhance stability during synthesis and influence the stereochemical outcome of glycosylation by participating in neighboring-group participation (NGP) mechanisms .
Properties
CAS No. |
131897-73-9 |
|---|---|
Molecular Formula |
C27H23BrO7 |
Molecular Weight |
539.4 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6S)-4,5-dibenzoyloxy-6-bromo-2-methyloxan-3-yl] benzoate |
InChI |
InChI=1S/C27H23BrO7/c1-17-21(33-25(29)18-11-5-2-6-12-18)22(34-26(30)19-13-7-3-8-14-19)23(24(28)32-17)35-27(31)20-15-9-4-10-16-20/h2-17,21-24H,1H3/t17-,21+,22+,23-,24+/m0/s1 |
InChI Key |
ZNQXFYBHGDPZCZ-JYZZCPHSSA-N |
SMILES |
CC1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Other CAS No. |
131897-73-9 |
Synonyms |
2,3,4-tri-O-benozyl-alpha-fucopyranosyl bromide 2,3,4-tri-O-benzoylfucopyranosyl bromide tri-Bz-Fuc-B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Glycosyl Bromides
The reactivity, stability, and applications of 2,3,4-Tri-O-benzoylfucopyranosyl bromide can be contextualized by comparing it with structurally analogous glycosyl bromides. Below is a detailed analysis:
Structural and Functional Comparison
Key Observations :
Protecting Group Chemistry :
- Benzoyl groups (in the fucose derivative) are electron-withdrawing esters that stabilize the oxocarbenium ion intermediate during glycosylation, favoring α-selectivity via NGP .
- Benzyl groups (ether) in the tetra-O-benzyl glucosyl bromide are more stable under acidic conditions but lack NGP effects, often requiring promoters like silver triflate .
- Pivaloyl groups (bulky esters) in the tetra-O-pivaloyl glucosyl bromide increase steric hindrance, promoting β-selectivity by disfavoring NGP .
Sugar Core Differences :
- The L-fucose core in the target compound is a deoxy sugar, reducing steric hindrance at C6 compared to D-glucose derivatives. This enhances its reactivity in specific glycosylation contexts, such as forming α-linked fucosides found in cancer-associated antigens .
Reactivity and Stability: The fucose derivative’s benzoyl groups hydrolyze under basic conditions, limiting its use in alkaline environments. In contrast, benzyl-protected glucosyl bromides are stable under basic conditions but require harsher deprotection (e.g., hydrogenolysis) . Pivaloyl-protected glucosyl bromides exhibit slower reaction kinetics due to steric effects, making them less favorable for rapid glycosylations .
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